Pregnanetriolone
Overview
Description
Pregnanetriolone, also known as 11-ketopregnanetriol, is a steroid hormone. It is a metabolite of 21-deoxycortisol and plays a significant role in the diagnosis of congenital adrenal hyperplasia due to 21-hydroxylase deficiency. This compound is typically found in the urine of patients with this condition, and its levels can be used as a biomarker for screening and monitoring treatment .
Mechanism of Action
Target of Action
Pregnanetriolone, also known as 11-ketopregnanetriol, is a steroid hormone . It is a metabolite of 21-deoxycortisol .
Mode of Action
Pregnanolone, for instance, modulates the GABA A and glycine receptors, enhancing the inhibitory effects of GABA and reducing the excitatory effects of glycine .
Biochemical Pathways
This compound is a metabolite of 21-deoxycortisol, indicating that it is involved in the cortisol biosynthesis pathway . In patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency (CAH), the daily excretion of this compound exceeds 100 μg . This suggests that this compound might play a role in the pathophysiology of CAH.
Pharmacokinetics
It is known that there is little to no urinary excretion of this compound in healthy individuals . In patients with CAH, the daily excretion of this compound can exceed 100 μg . This suggests that this compound might be metabolized and excreted differently in individuals with CAH compared to healthy individuals.
Result of Action
It is known that this compound can be used as a marker for screening and monitoring treatment in infants with classical forms of cah . This suggests that changes in this compound levels might reflect the effectiveness of treatment in these patients.
Action Environment
It is known that acth stimulation can increase the excretion of this compound . This suggests that hormonal factors might influence the metabolism and excretion of this compound.
Biochemical Analysis
Biochemical Properties
Pregnanetriolone is involved in several biochemical reactions. It is a metabolite of 21-deoxycortisol , which suggests that it interacts with enzymes involved in the metabolism of 21-deoxycortisol
Cellular Effects
Given that this compound is a steroid hormone, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a steroid hormone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is a metabolite of 21-deoxycortisol , suggesting that it is involved in the metabolic pathways of 21-deoxycortisol
Preparation Methods
Industrial Production Methods: Industrial production methods for pregnanetriolone are not well-documented. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pregnanetriolone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives, while reduction can produce different hydroxylated steroids.
Scientific Research Applications
Pregnanetriolone has several scientific research applications, including:
Chemistry: Used as a reference compound in steroid analysis and synthesis studies.
Biology: Studied for its role in steroid metabolism and its effects on various biological processes.
Comparison with Similar Compounds
Pregnanetriol: Another metabolite of 21-deoxycortisol, used as a biomarker for congenital adrenal hyperplasia.
Pregnanediol: A metabolite of progesterone, used in the diagnosis of various hormonal disorders.
Pregnenolone: A precursor to various steroid hormones, involved in multiple metabolic pathways.
Uniqueness: Pregnanetriolone is unique in its specific role as a biomarker for 21-hydroxylase deficiency. Its levels in urine provide a definitive diagnosis for this condition, distinguishing it from other similar compounds that may not have the same diagnostic specificity .
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFXHNDWEHDGQD-ZQRGSSBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316846 | |
Record name | Pregnanetriolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-99-6 | |
Record name | Pregnanetriolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnanetriolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC79097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregnanetriolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-KETOPREGNANETRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pregnanetriolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the diagnostic significance of pregnanetriolone?
A: this compound is a key diagnostic marker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. [, , , , , ] This deficiency leads to the accumulation of cortisol precursors, including 21-deoxycortisol, which is subsequently metabolized into this compound. Elevated urinary this compound levels, especially after ACTH stimulation, are indicative of this condition. [, , , ]
Q2: Can this compound be used to differentiate between different types of CAH?
A: Yes, research suggests that this compound is particularly useful in differentiating 21-hydroxylase deficiency from other enzyme deficiencies, like 3β-hydroxysteroid dehydrogenase deficiency. [] In 21-hydroxylase deficiency, this compound levels are elevated, while in 3β-hydroxysteroid dehydrogenase deficiency, they are usually absent. [, ]
Q3: Is this compound a reliable marker for CAH in preterm infants?
A: While elevated 17α-hydroxyprogesterone levels are commonly used for CAH screening in newborns, this marker can be unreliable in preterm infants due to potential interference from other steroids. [, ] Research has shown that measuring urinary this compound using gas chromatography/mass spectrometry in selected ion monitoring (GCMS-SIM) can provide a definitive diagnosis of classic 21-hydroxylase deficiency in both term and preterm neonates. [, ]
Q4: Can this compound help differentiate between CAH and P450 oxidoreductase deficiency (PORD)?
A: Yes, recent research suggests a two-step diagnostic approach utilizing urinary steroid metabolites can differentiate between these conditions. [, ] The ratio of this compound to tetrahydrocortisone (THE) can distinguish both classic and non-classic 21-hydroxylase deficiency from PORD. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C21H34O4, and its molecular weight is 346.5 g/mol. [, ]
Q6: What analytical techniques are used to measure this compound levels?
A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is widely regarded as the gold standard for measuring this compound levels in urine. [, , , , , , , ] This method offers high sensitivity and specificity, even at low concentrations. [, ] Other methods, like spectrophotometry and fluorescence high-performance liquid chromatography (HPLC), have also been explored. [, ]
Q7: How are this compound conjugates measured?
A: this compound is excreted in urine primarily as glucuronide and sulfate conjugates. [] To measure these conjugates, urine samples undergo enzymatic hydrolysis using β-glucuronidase, followed by extraction and analysis using techniques like gas chromatography. [, , ]
Q8: How has research on this compound contributed to understanding polycystic ovary syndrome (PCOS)?
A: Studies investigating the presence of this compound in some PCOS patients revealed an unusual enzymatic activity in their ovarian tissue. [, ] These ovaries exhibited 11β-hydroxylase activity specifically towards C-21-deoxysteroids, leading to the production of this compound. [, ] This finding suggests a potential link between aberrant steroid metabolism and the development of PCOS in certain individuals.
Q9: Are there any therapeutic applications of this compound itself?
A: Currently, this compound is not used therapeutically. Its value lies primarily in its diagnostic significance for adrenal disorders. [, , ] Treatment for conditions like CAH focuses on replacing deficient hormones like cortisol and suppressing excess androgen production. [, ]
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